molecular formula C21H23NO4 B557446 Fmoc-L-leucine CAS No. 35661-60-0

Fmoc-L-leucine

Cat. No.: B557446
CAS No.: 35661-60-0
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-UHFFFAOYSA-N
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Description

Fmoc-L-leucine (N-(9-Fluorenylmethoxycarbonyl)-L-leucine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.41 g/mol, and it appears as a white to off-white crystalline powder . Key properties include:

  • Melting point: 156°C
  • Solubility: Slightly soluble in water, highly soluble in organic solvents (e.g., DMSO, DMF) .
  • Purity: ≥98.5% (HPLC), with ≤0.2% free amino acids and ≤0.5% D-isomer .

This compound is essential for introducing leucine residues into peptides while preventing unwanted side reactions during synthesis. Its 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection, removable under mild basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-leucine is synthesized by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Deprotection: The primary reaction this compound undergoes is the removal of the Fmoc group. This is typically achieved using a base such as piperidine or piperazine in a solvent like dimethylformamide.

    Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection Reagents: Piperidine, piperazine.

    Coupling Reagents: HBTU, DIC, and other carbodiimides.

    Solvents: Dimethylformamide, dichloromethane, tetrahydrofuran.

Major Products:

    Deprotection: L-leucine.

    Coupling: Peptides or oligopeptides containing leucine residues.

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis:
Fmoc-L-leucine serves as a crucial building block in the synthesis of peptides. It is particularly important in solid-phase peptide synthesis (SPPS), where it enables the efficient construction of complex peptide structures. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the sequential addition of amino acids to form peptides.

Case Study:
In a study focusing on the synthesis of cyclic peptides, this compound was incorporated to enhance hydrophobic interactions, which are critical for the stability and biological activity of the resulting peptides. The successful incorporation of this compound demonstrated its versatility in creating diverse peptide libraries for therapeutic applications .

Drug Development

Therapeutic Applications:
this compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Research indicates that it acts as a partial agonist, improving insulin sensitivity while minimizing side effects typically associated with full agonists like rosiglitazone. This property makes it a candidate for developing new diabetes treatments .

Research Findings:
A study demonstrated that this compound significantly reduced lesion sizes in models of neonatal brain injury, suggesting potential neuroprotective effects that could be harnessed in drug formulations aimed at treating neurological disorders .

Biotechnology

Production of Recombinant Proteins:
In biotechnology, this compound is utilized to produce biologically active peptides and recombinant proteins. Its incorporation into expression systems enhances the yield and functionality of therapeutic proteins, making it invaluable for vaccine development and other biopharmaceutical applications .

Example Application:
In a project aimed at developing a vaccine against a specific pathogen, researchers used this compound to optimize peptide sequences that elicited strong immune responses in preclinical models. The successful application highlighted its importance in vaccine design .

Neuroscience Research

Understanding Neuropeptides:
this compound is frequently employed in studies investigating neuropeptides' roles in neurological functions and disorders. Its ability to modify neurotransmitter activity makes it a valuable tool for exploring mechanisms underlying conditions such as epilepsy and neurodegenerative diseases .

Notable Study:
Research involving this compound showed its protective effects against seizures in animal models, indicating its potential as a therapeutic agent for seizure disorders. The findings suggest that targeting PPARs could offer new avenues for treatment strategies .

Material Science

Development of Biomaterials:
In material science, this compound is explored for creating hydrogels used in drug delivery systems. Its hydrophobic properties allow for controlled release mechanisms essential for therapeutic applications .

Research Example:
A study investigated the use of this compound-based hydrogels for delivering chemotherapeutic agents, demonstrating improved drug retention and release profiles compared to traditional delivery methods. This application underscores its potential in enhancing treatment efficacy while minimizing side effects .

Summary Table of Applications

Application Field Description Key Findings/Case Studies
Peptide SynthesisBuilding block for solid-phase peptide synthesisEnhanced stability and biological activity in cyclic peptides
Drug DevelopmentSelective PPARγ modulator with insulin-sensitizing effectsNeuroprotective effects observed in neonatal brain injury models
BiotechnologyProduction of recombinant proteins and biologically active peptidesOptimized peptide sequences for vaccines against specific pathogens
Neuroscience ResearchInvestigating roles of neuropeptides and neurotransmitter functionsProtective effects against seizures demonstrated in animal models
Material ScienceDevelopment of hydrogels for drug delivery applicationsImproved drug retention and release profiles using this compound-based hydrogels

Mechanism of Action

The primary mechanism of action of Fmoc-L-leucine is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of leucine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation.

In biological systems, this compound can act as a ligand for peroxisome proliferator-activated receptors gamma (PPARγ), inducing insulin sensitization without promoting adipogenesis .

Comparison with Similar Compounds

Pharmacological Analogs: PPARγ Agonists

Fmoc-L-leucine acts as a selective PPARγ (peroxisome proliferator-activated receptor gamma) modulator , distinguishing it from full agonists like thiazolidinediones (TZDs) (e.g., rosiglitazone, ciglitazone):

Property This compound (FL) TZDs (e.g., Rosiglitazone)
PPARγ Activation Partial agonist (lower potency) Full agonist
Maximal Effect Similar to TZDs Higher efficacy
Side Effects Reduced risk of edema, weight gain High risk of adverse effects
IC₅₀ in Glioma Cells ~50–100 µM 20–100 µM

FL’s partial agonism may reduce side effects associated with TZDs while retaining antiglioma activity, such as inhibiting U-118 MG glioblastoma cell migration and proliferation .

Structural Analogs: Fmoc-Protected Amino Acids

This compound’s behavior contrasts with other Fmoc-amino acids due to its hydrophobic side chain and branching:

Compound Structure Key Properties
This compound Branched aliphatic chain Forms rigid gels; used in peptide synthesis
Fmoc-dipeptides Variable (e.g., Fmoc-FF) Gelation depends on hydrophobicity (log P)
Fmoc-L-isoleucine β-branched chain Alters peptide conformation and solubility
Fmoc-β-homoleucine Extended side chain Modified self-assembly properties

For example, Fmoc-dipeptides with log P < 2.8 (e.g., Fmoc-Gly-Leu) form unstable gels, while those with log P > 5.5 (e.g., Fmoc-FG) create rigid networks . This compound’s intermediate hydrophobicity enables stable gelation at pH 4, useful in drug delivery systems .

Drug Combinations: Celecoxib (CXB) and FL

Studies comparing this compound with celecoxib (CXB) , a COX-2 inhibitor, reveal distinct mechanisms and synergies:

Parameter This compound (FL) Celecoxib (CXB) FL + CXB Mixture
Primary Target PPARγ COX-2 Dual targeting
Antiglioma IC₅₀ 50–100 µM 100–400 µM 73.5 µM
Migration Inhibition Normal fibroblasts only All cell lines No synergy
COX-2 Modulation No direct effect Upregulates COX-2 in glioma Amplifies COX-2 expression

Notably, FL selectively inhibits normal fibroblast migration, while CXB suppresses migration in glioma (U-118 MG) and immortalized keratinocytes (HaCaT) . Despite shared antiglioma effects, their combination lacks additive or synergistic activity, with CXB dominating the pharmacological response .

Dendrimer Conjugates

When conjugated to biotinylated PAMAM G3 dendrimers , this compound exhibits enhanced efficacy:

  • IC₅₀ : 1.25 µM (vs. 50–100 µM alone) in U-118 MG cells .
  • Mechanism : Induces apoptosis and mitochondrial dysfunction, surpassing free FL or CXB .

This contrasts with unconjugated FL, highlighting the role of drug delivery systems in optimizing therapeutic outcomes.

Key Research Findings

  • PPARγ Upregulation: FL increases PPARγ levels by 55% in U-118 MG glioblastoma and normal fibroblasts at non-toxic concentrations .
  • Selectivity: FL’s antimigratory effects are restricted to normal fibroblasts, sparing HaCaT cells .

Biological Activity

Fmoc-L-leucine (Fluorenylmethyloxycarbonyl-L-leucine) is a derivative of the amino acid leucine, widely used in peptide synthesis and research due to its unique properties. This article details the biological activities associated with this compound, focusing on its roles in metabolic regulation, neuroprotection, and potential therapeutic applications.

Overview of this compound

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its protective Fmoc group allows for selective deprotection during peptide assembly, facilitating the synthesis of complex peptides. The compound exhibits solubility in various organic solvents, including ethanol and dimethyl sulfoxide (DMSO), which is advantageous for its application in biological assays and formulations .

1. PPARγ Modulation

This compound has been identified as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) . It activates PPARγ with a lower potency compared to full agonists like rosiglitazone but maintains similar maximal efficacy. This property allows it to enhance insulin sensitivity while minimizing adipogenic effects, making it a selective PPARγ modulator (SPPARM) .

  • Research Findings : In studies involving diabetic mice models, this compound improved insulin resistance without significant increases in adipose tissue formation, indicating its potential as a therapeutic agent for metabolic disorders .

2. Neuroprotective Effects

Research has demonstrated that this compound provides neuroprotective benefits in various models of brain injury. For instance, it has been shown to protect against ibotenate-induced toxicity in neonatal brain models by reducing lesion sizes significantly .

  • Mechanism : The neuroprotective effects are attributed to its action on PPARγ pathways, which are crucial for cellular protection during stress conditions. In adult models, this compound exhibited protective effects against audiogenic seizures, suggesting its role in modulating excitatory neurotransmission .

3. Anti-Glioma Properties

Recent studies have explored the anti-glioma properties of this compound. In combination with celecoxib (a COX-2 inhibitor), it showed potential synergistic effects against glioma cells by modulating COX-2 and PPARγ expression levels .

  • Case Study : The study indicated that while celecoxib alone increased COX-2 levels significantly in glioma cells, the combination treatment with this compound resulted in altered expression patterns that could potentially inhibit tumor growth .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
PPARγ AgonismImproves insulin sensitivity
NeuroprotectionReduces lesion size in brain injury models
Anti-Glioma ActivitySynergistic effects with celecoxib

Q & A

Basic Research Questions

Q. What are the recommended protocols for dissolving Fmoc-L-leucine in peptide synthesis?

this compound is sparingly soluble in water but dissolves readily in organic solvents. For peptide synthesis, dissolve it in DMSO at 25 mg/mL (70.74 mM) for optimal handling . Pre-warming the solvent to 37°C can enhance dissolution. For solid-phase synthesis, ensure compatibility with resin-swelling solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Q. How should this compound be stored to maintain stability during long-term experiments?

Store the powder at -20°C for up to three years and dissolved solutions at -80°C for one year to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions. Moisture-sensitive handling is critical; use desiccants in storage containers .

Q. What analytical methods are used to confirm the purity and identity of this compound?

Characterize purity via reverse-phase HPLC (≥98% purity) using a C18 column with acetonitrile/water gradients. Confirm structural identity using 1^1H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and mass spectrometry (expected [M+H]+^+ at 353.41 m/z) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

Use a 3–5 molar excess of this compound activated with HBTU/HOBt or Oxyma Pure in DMF. Monitor coupling completion via Kaiser or chloranil tests. Adjust reaction time (30–60 minutes) and temperature (25–40°C) for sterically hindered peptides. Double couplings may be necessary for sequences prone to aggregation .

Q. What experimental approaches elucidate the self-assembly mechanisms of this compound into hydrogels?

Study pH-dependent gelation (e.g., pH 2–7) using rheology to assess viscoelasticity. Analyze fibrillar structures via transmission electron microscopy (TEM) and compare X-ray fiber diffraction patterns to single-crystal data. Note that gel-phase packing (hydrogen-bond-driven) may differ from crystalline arrangements (π-π stacking dominant) .

Q. How should contradictions between crystallographic data and gel-phase structural models be addressed?

Perform comparative analyses using fiber diffraction (for gel phase) and single-crystal XRD. For this compound derivatives, prioritize hydrogen-bonding interactions in gel models over crystalline packing motifs. Validate with spectroscopic techniques like FTIR to track β-sheet formation .

Q. What strategies mitigate racemization during this compound incorporation into peptides?

Use low-basicity conditions (e.g., piperidine-free deprotection with 20% 4-methylpiperidine in DMF). Maintain coupling temperatures below 25°C and avoid prolonged exposure to basic environments. Monitor enantiomeric purity via chiral HPLC .

Q. How to design control experiments when studying this compound’s role in peptide stability?

Include negative controls (e.g., peptides lacking leucine residues) and compare degradation rates under thermal or enzymatic stress. Use isotopic labeling (e.g., 15^{15}N-Fmoc-L-leucine) to track stability via mass spectrometry. Validate findings with orthogonal assays like circular dichroism (CD) for secondary structure analysis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126727-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC334290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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